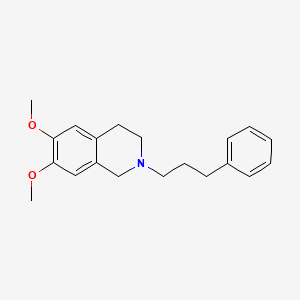

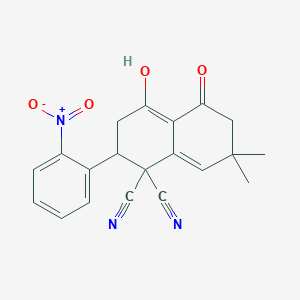

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate involves complex chemical processes. For example, Wu et al. (2000) detailed the synthesis of related 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles from cyanohydrin benzoates and acetates through treatment with hydroxylamine in methanol, demonstrating the intricate steps involved in creating oxadiazole derivatives (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, closely related to our compound of interest, has been a subject of study, indicating the importance of structural characterization in understanding chemical behavior. For instance, Zeng et al. (2007) analyzed the crystal structure of a related compound, providing insights into the molecular conformation and intermolecular interactions (Zeng et al., 2007).

Chemical Reactions and Properties

Research on the chemical reactions and properties of oxadiazole derivatives has led to findings on their stability and reactivity. Bohle and Perepichka (2009) described the synthesis and reactivity of a novel oxadiazole derivative, shedding light on the acid/base stability of such compounds (Bohle & Perepichka, 2009).

Physical Properties Analysis

The study of physical properties, including mesomorphic behavior and photoluminescent properties, has been conducted for oxadiazole derivatives. Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, highlighting their wide mesomorphic temperature range and photoluminescence, which are critical for applications in materials science (Han et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of oxadiazole derivatives have included studies on their antibacterial and antifungal activities. Nimbalkar et al. (2016) synthesized a novel series of oxadiazole-thione Mannich bases, demonstrating significant antifungal activity against several human pathogenic fungal strains (Nimbalkar et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.

Result of Action

Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

It has been found that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, a related class of compounds, are potent inhibitors of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, which plays an essential role in both development and adult mammalian biology .

Cellular Effects

Some oxadiazole derivatives have shown significant anti-inflammatory activity . They have been found to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibit the production of TNF-α and IL-1β in serum .

Molecular Mechanism

It is known that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones can inhibit Notum carboxylesterase activity by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive .

Temporal Effects in Laboratory Settings

It is known that the effects of some oxadiazole derivatives can change over time .

Dosage Effects in Animal Models

Some oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .

Metabolic Pathways

It is known that some oxadiazole derivatives can be metabolized in the body .

Transport and Distribution

It is known that some oxadiazole derivatives can be transported and distributed within cells .

Subcellular Localization

It is known that some oxadiazole derivatives can localize to specific compartments or organelles within cells .

Eigenschaften

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZKQQNDDGTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)

![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)

![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)

![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)

![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)

![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)

![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)

![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)